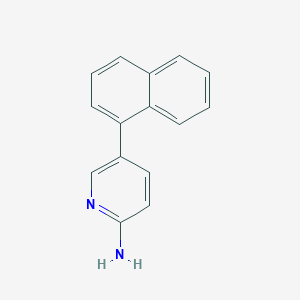![molecular formula C13H15BBrF3O2 B6321109 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096997-72-5](/img/structure/B6321109.png)
2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemical research. This compound features a brominated phenyl ring substituted with a trifluoromethyl group, which is connected to a dioxaborinane ring. The presence of both bromine and trifluoromethyl groups imparts unique chemical properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination to introduce a bromine atom at the para position relative to the amino group.
Formation of the Dioxaborinane Ring: The brominated intermediate is then reacted with trimethyl borate under acidic conditions to form the dioxaborinane ring.
The reaction conditions often involve the use of solvents like dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and higher throughput.
化学反応の分析
Types of Reactions
2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or coupling partner. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound.
科学的研究の応用
Chemistry
In synthetic organic chemistry, 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is used as a versatile building block for the construction of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
The trifluoromethyl group is known to enhance the biological activity of compounds. Therefore, derivatives of this compound are explored for their potential as drug candidates. The presence of the bromine atom allows for further functionalization, enabling the creation of a diverse library of biologically active molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic materials. Its unique chemical properties contribute to the performance and stability of these materials.
作用機序
The mechanism by which 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects is primarily through its participation in cross-coupling reactions. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product.
類似化合物との比較
Similar Compounds
- 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborolane
- 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborane
Uniqueness
Compared to similar compounds, 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane offers a unique combination of stability and reactivity. The presence of the dioxaborinane ring provides enhanced stability, while the bromine and trifluoromethyl groups offer sites for further functionalization and increased reactivity in cross-coupling reactions.
特性
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O2/c1-8-7-12(2,3)20-14(19-8)9-4-5-11(15)10(6-9)13(16,17)18/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSKKPWQTYQYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B6321078.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
